molecular formula C11H18O7 B8072349 Di-tert-butyl tricarbonate CAS No. 24424-95-1

Di-tert-butyl tricarbonate

Cat. No.: B8072349
CAS No.: 24424-95-1
M. Wt: 262.26 g/mol
InChI Key: YZVKCRIFBGZDNI-UHFFFAOYSA-N
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Description

Di-tert-butyl tricarbonate is an organic compound with the chemical formula C11H18O7. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is known for its use as a protecting group in organic synthesis and as an intermediate in the production of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl tricarbonate can be synthesized by reacting di-tert-butyl carbonate with phosgene in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an anhydrous environment using solvents like tetrahydrofuran and benzene .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of phosgene, a toxic gas, and is performed in well-ventilated hoods with appropriate safety measures .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl tricarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Potassium tert-butoxide, sodium bicarbonate.

    Solvents: Tetrahydrofuran, benzene, acetonitrile.

    Catalysts: 4-dimethylaminopyridine (DMAP).

Major Products:

Mechanism of Action

The mechanism of action of di-tert-butyl tricarbonate involves its ability to react with nucleophiles, such as amines, to form stable carbamate derivatives. This reaction is facilitated by the presence of a base, which deprotonates the amine, making it more nucleophilic. The resulting N-tert-butoxycarbonyl derivatives are stable under a variety of conditions, allowing for selective transformations in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Di-tert-butyl tricarbonate is unique due to its ability to form stable N-tert-butoxycarbonyl derivatives, which are valuable in organic synthesis. Its use in the synthesis of hyperbranched polycarbonates also sets it apart from other similar compounds .

Properties

IUPAC Name

bis[(2-methylpropan-2-yl)oxycarbonyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O7/c1-10(2,3)17-8(13)15-7(12)16-9(14)18-11(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKCRIFBGZDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472470
Record name diBoc-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24424-95-1
Record name Di-tert-butyl tricarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name diBoc-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-TERT-BUTYL TRICARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS36VZ64XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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